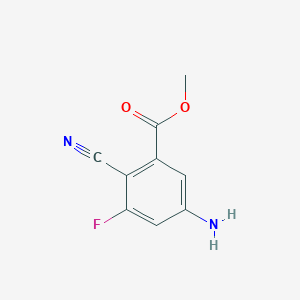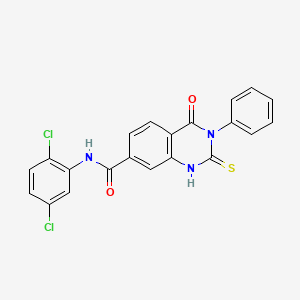
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a methanesulfonylmethyl group
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Bromination and Fluorination:
Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene include:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: This compound has a similar structure but lacks the methanesulfonylmethyl group, making it less reactive in certain types of reactions.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methanesulfonylmethyl group, which can significantly alter its chemical properties and reactivity.
1-Bromo-2-fluorobenzene: This simpler compound lacks both the methanesulfonylmethyl and trifluoromethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it valuable for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H8BrFO2S |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JBSGYMDWGLTXGT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)




![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)



![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
